molecular formula C6H2ClIN2S B1418666 4-Chloro-6-iodothieno[2,3-d]pyrimidine CAS No. 552295-08-6

4-Chloro-6-iodothieno[2,3-d]pyrimidine

Cat. No. B1418666
M. Wt: 296.52 g/mol
InChI Key: CIDKBLUFACXVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-iodothieno[2,3-d]pyrimidine is a chemical compound with the molecular weight of 296.52 . It is also known by its IUPAC name, 4-chloro-6-iodothieno[2,3-d]pyrimidine .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-iodothieno[2,3-d]pyrimidine is 1S/C6H2ClIN2S/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

4-Chloro-6-iodothieno[2,3-d]pyrimidine is a light brown to dark brown powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Antitumor and Radioprotective Activities

4-Chloro-6-iodothieno[2,3-d]pyrimidine derivatives have been shown to possess significant antitumor and radioprotective activities. These derivatives, including various amino acids and imidazothieno-pyrimidines, were synthesized and displayed promising efficacy in these areas (Alqasoumi et al., 2009).

Synthesis and Antiviral Activity

The compound also plays a role in the synthesis of antiviral agents. For instance, the synthesis of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, using 4-chloro-6-iodothieno[2,3-d]pyrimidine as an intermediate, has shown slight activity against viruses like human cytomegalovirus (Saxena et al., 1988).

Synthesis of Gefitinib Bioisosteres

In another application, 4-Chloro-6-iodothieno[2,3-d]pyrimidine was used in the microwave-based synthesis of novel thienopyrimidine bioisosteres of gefitinib, an anticancer drug (Phoujdar et al., 2008).

Antifungal Activities

Additionally, derivatives of 4-Chloro-6-iodothieno[2,3-d]pyrimidine have been synthesized and evaluated for their antifungal activities. These compounds showed preventive effects against various fungal diseases in agriculture (Konno et al., 1989).

Synthesis of Anticancer Drug Intermediates

Furthermore, 4-Chloro-6-iodothieno[2,3-d]pyrimidine is an important intermediate in the synthesis of small molecule anticancer drugs. Various methods for the rapid synthesis of such intermediates have been developed, highlighting its crucial role in pharmaceutical synthesis (Kou & Yang, 2022).

Nonlinear Optical Properties

The compound has also been studied for its potential applications in nonlinear optics (NLO). Research on thiopyrimidine derivatives, including 4-Chloro-6-iodothieno[2,3-d]pyrimidine, suggests significant NLO properties, which are important for optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

4-chloro-6-iodothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2S/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDKBLUFACXVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-iodothieno[2,3-d]pyrimidine

CAS RN

552295-08-6
Record name 4-chloro-6-iodothieno[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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